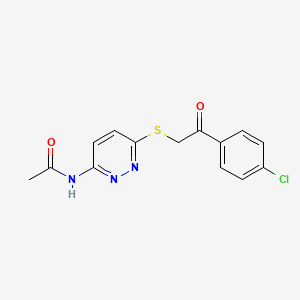

![molecular formula C25H26FN5O3 B2978014 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1357705-04-4](/img/structure/B2978014.png)

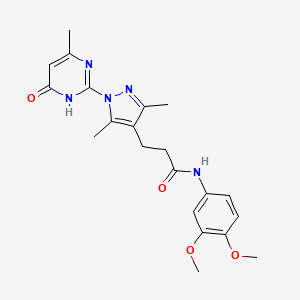

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include a study of its chemical reactivity .Scientific Research Applications

Anticancer Activity

Compounds with fluoro-substituted benzyl components have been investigated for their anticancer properties. For instance, derivatives of 6-Fluorobenzo[b]pyran have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). These findings suggest that fluoro-substituted compounds could be potent candidates for anticancer drug development.

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize coordination complexes with metals such as Co(II) and Cu(II), which exhibit significant antioxidant activity (Chkirate et al., 2019). These compounds' ability to form stable complexes and exhibit biological activities indicates their potential in developing therapeutic agents with antioxidant properties.

Imaging and Neuroinflammation

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues displayed subnanomolar affinity for TSPO, with radiolabeled derivatives showing potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015). This highlights the role of fluorinated pyrazolopyrimidines in developing diagnostic tools for neuroinflammatory conditions.

Cytotoxic Activity Against Cancer Cell Lines

Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has identified compounds with appreciable cancer cell growth inhibition properties. One compound showed significant inhibition against multiple cancer cell lines, emphasizing the potential of pyrazolopyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O3/c1-4-31-23-22(17(3)28-31)29(15-21(32)27-13-18-7-5-16(2)6-8-18)25(34)30(24(23)33)14-19-9-11-20(26)12-10-19/h5-12H,4,13-15H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGHEGOJNDDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2977935.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2977942.png)

![5-Ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2977945.png)

![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)

![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)